4-[p-Chlorobenzoyl]-1-methylpiperidine
Description
Properties
Molecular Formula |
C13H16ClNO |
|---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
(4-chlorophenyl)-(1-methylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C13H16ClNO/c1-15-8-6-11(7-9-15)13(16)10-2-4-12(14)5-3-10/h2-5,11H,6-9H2,1H3 |
InChI Key |
PADAQXSTUYWENK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of Monoacylglycerol Lipase (MAGL)
Research indicates that 4-[p-Chlorobenzoyl]-1-methylpiperidine may act as an inhibitor of monoacylglycerol lipase, an enzyme involved in lipid metabolism. Inhibiting MAGL has implications for managing pain and inflammation, making this compound a potential candidate for developing analgesic therapies .
2. Structure-Activity Relationships (SAR)
Studies have shown that modifications to the structure of 4-[p-Chlorobenzoyl]-1-methylpiperidine can significantly influence its biological activity. For example, research into structural optimization has led to the development of more potent MAGL inhibitors with improved selectivity and efficacy . The ability to alter binding interactions through slight modifications emphasizes the importance of SAR in drug development.
Case Study 1: Reversible MAGL Inhibitors
A study focused on optimizing derivatives of 4-[p-Chlorobenzoyl]-1-methylpiperidine demonstrated that certain modifications could enhance its potency as a reversible MAGL inhibitor. The lead compound showed an inhibition constant (Ki) of 8.6 µM, which was improved to 0.65 µM through structural modifications . This indicates the potential for developing safer analgesics with fewer side effects compared to irreversible inhibitors.
Case Study 2: Antitumor Activity
Compounds structurally related to 4-[p-Chlorobenzoyl]-1-methylpiperidine have been evaluated for their antitumor efficacy. In vitro studies revealed that these compounds could inhibit the growth of various cancer cell lines, suggesting mechanisms involving apoptosis induction . This highlights the compound's versatility in targeting different biological pathways.
Chemical Reactions Analysis
N-Methylation of Piperidine
The methyl group at position 1 is introduced via transfer hydrogenation. For example, piperidine-4-carboxylic acid reacts with formaldehyde under Pd/C catalysis at 90–95°C to yield 1-methylpiperidine-4-carboxylic acid .
-
Reaction Conditions :
Hydrolysis and Deprotection
The benzoyl group can undergo hydrolysis under acidic or basic conditions. For instance, trifluoroacetic acid (TFA) in CH₂Cl₂ removes tert-butyl protecting groups from intermediates .
-
Example :
Electrophilic Aromatic Substitution
The p-chlorobenzoyl moiety undergoes electrophilic substitution. Chlorine’s meta-directing effect facilitates reactions like nitration or sulfonation. For example:
Salt Formation
The piperidine nitrogen can form salts to improve solubility. Hydrochloride salts are common:
This step is critical for purification and pharmaceutical formulation .
Nucleophilic Substitution
The chlorine atom on the benzoyl group is susceptible to nucleophilic displacement. For example:
Yields vary based on nucleophile strength and solvent polarity .
Key Stability Considerations
Comparison with Similar Compounds
Key Observations :
- The p-chlorobenzoyl group in the target compound distinguishes it from Cyproheptadine’s dibenzocycloheptenylidene moiety, which confers potent antihistaminic activity .
- Diphenylpyraline replaces the benzoyl group with a diphenylmethoxy chain, enhancing H1 receptor antagonism .
- Paroxetine intermediates feature fluorophenyl and benzodioxol groups, critical for serotonin reuptake inhibition .
Pharmacological and Metabolic Profiles
Neuroleptic Activity and Metabolism
4-[p-Chlorobenzoyl]-1-methylpiperidine is identified as a metabolite of the neuroleptic agent 4-[4-(p-chlorobenzoyl)piperidino]-4'-fluorobutyrophenone. Its formation via N-dealkylation and subsequent oxidation to 4-(p-chlorobenzoyl)-2-piperidone represents an atypical pathway for piperidine derivatives, suggesting unique metabolic stability .
Physicochemical Properties and Stability
Notes:
Research Findings and Clinical Implications
- Metabolic Uniqueness: The oxidation of 4-[p-Chlorobenzoyl]-1-methylpiperidine to a piperidone derivative is rare among piperidines, suggesting novel enzymatic interactions .
- Safety Profiles : Cyproheptadine’s regulatory challenges highlight the importance of substituent choice in minimizing toxicity .
- Structural Insights : Crystallographic studies on piperidin-4-one derivatives (e.g., 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one) demonstrate how substituent positioning influences bioactivity .
Preparation Methods
Reaction Conditions and Mechanism
The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the acyl chloride. A stoichiometric base, such as triethylamine or pyridine, is added to neutralize HCl generated during the reaction. The mechanism proceeds through a tetrahedral intermediate, culminating in the expulsion of chloride and formation of the target amide.
Table 1: Optimal Conditions for Direct Acylation
| Parameter | Value/Range |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–25°C |
| Base | Triethylamine (1.1 eq) |
| Reaction Time | 4–6 hours |
| Yield | 75–85% |
Purification and Challenges
Crude product purification involves aqueous workup (dilute HCl to remove excess base) followed by column chromatography using silica gel and ethyl acetate/hexane eluents. Challenges include the hygroscopic nature of 1-methylpiperidine, necessitating strict anhydrous conditions, and competitive over-acylation, which is mitigated by controlled reagent addition.
Grignard Reagent-Mediated Synthesis
An alternative approach employs Grignard reagents to construct the piperidine-benzoyl backbone. This method, adapted from the synthesis of structurally analogous compounds, utilizes isopropylmagnesium chloride-lithium chloride (Turbo Grignard) to facilitate carbon-carbon bond formation.
Reaction Sequence and Advantages
-
Formation of 1-Methylpiperidine-4-carbonyl Intermediate :
-
Coupling with p-Chlorophenyl Group :
Key Advantage : Turbo Grignard enables reactions at ambient temperatures (18–25°C), eliminating the need for cryogenic conditions typically associated with organolithium reagents.
Yield Optimization
Catalyst loading and temperature critically impact yield and purity. A palladium catalyst (0.02–0.05 wt% Pd/C) at 60–70°C prevents discoloration and byproduct formation, achieving yields of 68–72%. Higher temperatures (>80°C) promote decomposition, resulting in yellow-brown impurities.
Transfer Hydrogenation for N-Methylation
N-methylation of piperidine precursors via transfer hydrogenation represents a scalable route to 1-methylpiperidine intermediates. This method, detailed in patent US8697876B2, employs formaldehyde as a hydrogen donor under ambient pressure.
Reaction Protocol
-
Hydrogenation of Piperidine-4-carboxylic Acid :
-
Conversion to Target Compound :
Table 2: Transfer Hydrogenation Parameters
| Parameter | Value/Range |
|---|---|
| Catalyst | 10% Pd/C |
| Hydrogen Donor | Formaldehyde |
| Temperature | 90–95°C |
| Reaction Time | 12–14 hours |
| Yield (Step 1) | 85–89% |
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Direct Acylation | 75–85% | Low | High | >95% |
| Grignard-Mediated | 68–72% | Moderate | Moderate | 90–93% |
| Transfer Hydrogenation | 85–89%* | High | High | 88–91% |
*Yield for 1-methylpiperidine intermediate; overall yield after acylation: ~78%.
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-[p-Chlorobenzoyl]-1-methylpiperidine?
- Methodological Answer: Synthesis optimization requires careful adjustment of reaction parameters. For example, solvent choice (e.g., dichloromethane or THF) affects reaction efficiency, while molar ratios of reagents (e.g., coupling agents like EDCI/HOBt) influence yield. Purification steps, such as column chromatography with gradients of ethyl acetate/hexane, should be validated via TLC or HPLC to ensure >95% purity . Safety protocols, including handling chlorinated intermediates under fume hoods and using PPE, are critical due to potential hazards like skin irritation or respiratory effects .
Q. How can researchers validate the structural integrity of 4-[p-Chlorobenzoyl]-1-methylpiperidine post-synthesis?
- Methodological Answer: Combine spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions (e.g., chlorobenzoyl and methylpiperidine groups).
- FT-IR to verify carbonyl (C=O) stretching frequencies (~1650–1700 cm⁻¹).
- Mass Spectrometry (HRMS) for molecular ion peak matching the theoretical mass (e.g., [M+H]+ calculated for C₁₃H₁₅ClNO).
Cross-reference data with databases like NIST Chemistry WebBook for validation .
Q. What safety protocols are essential for handling 4-[p-Chlorobenzoyl]-1-methylpiperidine in laboratory settings?
- Methodological Answer:
- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents.
- Handling: Use gloves, lab coats, and eye protection; work under fume hoods to avoid inhalation (H315/H319 hazards).
- Waste Disposal: Neutralize with dilute sodium bicarbonate before incineration .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives or reaction pathways for 4-[p-Chlorobenzoyl]-1-methylpiperidine?
- Methodological Answer: Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict electronic properties (e.g., HOMO-LUMO gaps) and reaction energetics. Tools like COMSOL Multiphysics enable simulations of reaction kinetics, while machine learning models trained on PubChem data can prioritize synthetic routes . For example, ICReDD’s workflow integrates computational predictions with experimental validation to reduce trial-and-error cycles .
Q. What experimental design strategies address contradictions in biological activity data for piperidine derivatives?
- Methodological Answer: Apply factorial design (e.g., 2^k factorial) to isolate variables like substituent position (para vs. meta chlorobenzoyl) or steric effects. Use ANOVA to assess significance. If conflicting bioactivity arises, validate assays via dose-response curves (IC₅₀) and cross-check with orthogonal methods (e.g., SPR binding vs. cell viability assays) . For reproducibility, document batch-to-batch variability in synthesis (e.g., via HPLC purity logs) .
Q. How can researchers resolve discrepancies in spectroscopic data for structurally similar piperidine analogs?
- Methodological Answer:
- NMR Titration: Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent shifts.
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹³C couplings.
- X-ray Crystallography: Confirm absolute configuration if crystallizable.
Compare findings with Pharmacopeial Forum protocols for assay standardization (e.g., mobile phase pH adjustments in HPLC) .
Q. What interdisciplinary approaches improve the development of 4-[p-Chlorobenzoyl]-1-methylpiperidine as a pharmacophore?
- Methodological Answer:
- Medicinal Chemistry: Perform SAR studies by modifying the chlorobenzoyl group (e.g., replacing Cl with F or CF₃) and assess binding affinity via molecular docking (AutoDock Vina).
- ADMET Prediction: Use SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability).
- In Vivo Validation: Optimize dosing in rodent models using PK/PD modeling .
Data Management and Reproducibility
Q. How can chemical software mitigate risks in data integrity for piperidine-based research?
- Methodological Answer: Implement ELNs (Electronic Lab Notebooks) with blockchain timestamping for audit trails. Use cheminformatics platforms (e.g., ChemAxon) to automate data curation and ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance. For collaborative projects, version-control systems (e.g., GitLab) track experimental iterations .
Q. What statistical frameworks are recommended for analyzing high-throughput screening data of 4-[p-Chlorobenzoyl]-1-methylpiperidine analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
